molecular formula C16H20N2O3S B305600 (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B305600
M. Wt: 320.4 g/mol
InChI Key: XJISTSFWFUTFOK-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazolone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound may also inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
Studies have shown that (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may have several biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation in cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its potential therapeutic applications. The compound may be useful in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. One direction is to study its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent. Further studies may also be needed to fully understand the mechanism of action of this compound and to improve its solubility in water for use in lab experiments.

Synthesis Methods

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been synthesized using various methods. One of the most commonly used methods is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-mercapto-3,5-dihydroimidazole-4-one in the presence of butylamine. The reaction proceeds under reflux conditions and the product is obtained in good yield after purification.

Scientific Research Applications

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its antioxidant and anti-inflammatory properties.

properties

Product Name

(5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H20N2O3S/c1-3-5-8-18-15(20)12(17-16(18)22)9-11-6-7-13(19)14(10-11)21-4-2/h6-7,9-10,19H,3-5,8H2,1-2H3,(H,17,22)/b12-9-

InChI Key

XJISTSFWFUTFOK-XFXZXTDPSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OCC)/NC1=S

SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)NC1=S

Origin of Product

United States

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